![molecular formula C12H11BrFNO B8231895 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is known for its high yields and diastereoselectivity . Another method involves base-promoted intramolecular addition of alkenes, which has been optimized for practical, gram-scale synthesis . Metal-catalyzed cyclization of 1,5- and 1,6-enynes is also a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton .
Industrial Production Methods
While specific industrial production methods for 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
科学研究应用
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds that can interact with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
相似化合物的比较
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane
- 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines
- Other 3-azabicyclo[3.1.0]hexane derivatives
Uniqueness
What sets 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone apart from similar compounds is the presence of the 4-bromo-3-fluorophenyl group. This unique substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-10-2-1-7(4-11(10)14)12(16)15-5-8-3-9(8)6-15/h1-2,4,8-9H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLSYZMBSJPSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
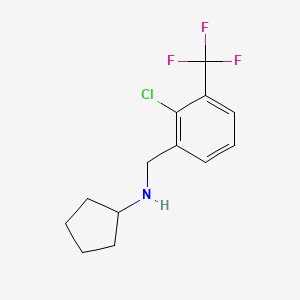
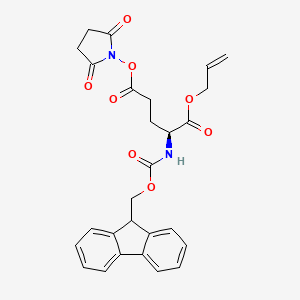
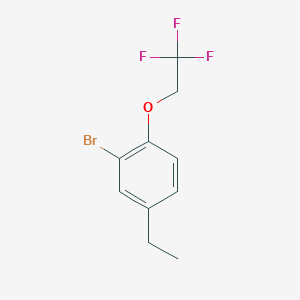
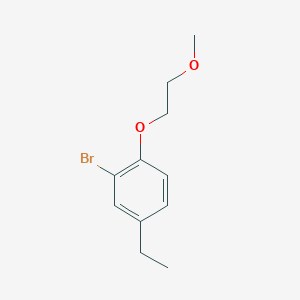
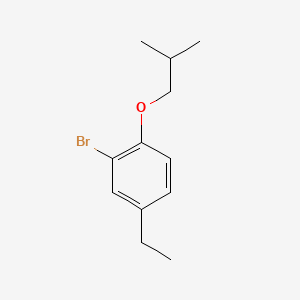
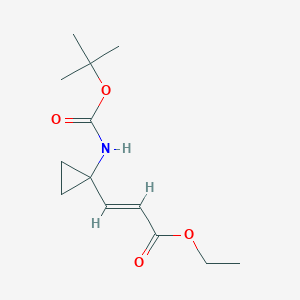
![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
